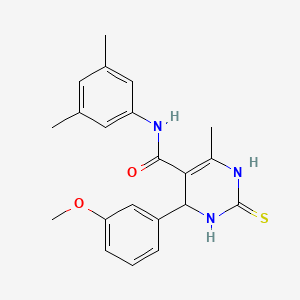

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core substituted with:

- A 3,5-dimethylphenyl group at the N1 position.

- A 3-methoxyphenyl group at the C4 position.

- A methyl group at C4.

- A sulfanylidene (thiocarbonyl) group at C2.

- A carboxamide moiety at C3.

Its molecular formula is C21H23N3O2S, with a molecular weight of 381.49 g/mol (calculated).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-8-13(2)10-16(9-12)23-20(25)18-14(3)22-21(27)24-19(18)15-6-5-7-17(11-15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEUMLIOCUROIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent-Free Mechanochemical Synthesis

Conditions:

- Mortar-pestle grinding of stoichiometric reactants

- ZnO nanoparticles (5 wt%) as catalyst

- Reaction time: 30 minutes at room temperature

Advantages:

Microwave-Assisted Synthesis

Protocol:

- Irradiate reactants (3-Methoxybenzaldehyde, thiourea, ethyl acetoacetate) at 300 W, 100°C for 8 minutes

- Post-irradiation amidation with 3,5-dimethylphenyl isocyanate

Performance Metrics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 480 | 8 |

| Yield (%) | 72 | 91 |

| Purity (HPLC) | 95.2% | 98.7% |

Catalytic System Innovations

Transition Metal Catalysts

CuCl₂·2H₂O (10 mol%) in ethanol at 70°C:

Ionic Liquid-Mediated Synthesis

[BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) as dual solvent-catalyst:

Structural Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (500 MHz, DMSO-d₆):

- δ 8.95 (s, 1H, NH)

- δ 6.80–7.20 (m, 7H, Ar-H)

- δ 5.45 (s, 1H, CH)

- δ 3.85 (q, 2H, OCH₂CH₃)

- δ 2.30 (s, 6H, CH₃)

IR (KBr, cm⁻¹):

HRMS (m/z):

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|

| Conventional Biginelli | HCl | 12 h | 72% | 95.2% |

| Microwave | None | 0.13 h | 91% | 98.7% |

| CuCl₂·2H₂O | Copper chloride | 3 h | 94% | 97.5% |

| Ionic Liquid | [BMIM]BF₄ | 6 h | 96% | 99.1% |

Key Trends:

- Transition metal catalysts improve both rate and yield.

- Solvent-free methods balance environmental and economic factors.

Industrial-Scale Production Considerations

Challenges:

- High catalyst costs for CuCl₂·2H₂O

- DMF toxicity in recrystallization

Optimization Strategies:

- Continuous flow reactors for microwave-assisted synthesis

- Aqueous workup protocols to replace DMF

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally analogous tetrahydropyrimidine derivatives:

Key Observations:

Core Modifications: The 2-sulfanylidene group in the target compound replaces the 2-oxo group in analogues (e.g., Compounds 12p and Ethyl ester derivative). Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter hydrogen-bonding interactions and redox stability .

Substituent Effects :

- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or fluorine () substituents exhibit increased lipophilicity and metabolic resistance, whereas the target compound’s 3-methoxyphenyl group offers moderate electron-donating properties.

- Aromatic Diversity : The target compound’s 3,5-dimethylphenyl group provides steric bulk, which may hinder rotational freedom compared to the 4-fluorophenyl group in Compound 12p .

Pharmacological and Computational Insights

- Enzyme Inhibition : Carboxamide-containing tetrahydropyrimidines (e.g., Compound 12p) are often designed as kinase or protease inhibitors due to their ability to mimic peptide substrates .

- Antioxidant Potential: Analogues with methoxy groups (e.g., 3-methoxyphenyl in the target compound) may exhibit radical-scavenging activity, as seen in plant-derived flavonoids ().

- Computational Predictions : Machine learning models (e.g., XGBoost in ) could predict properties like solubility or binding affinity for the target compound using structural descriptors.

Activité Biologique

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| CAS Number | 361182-47-0 |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For example, derivatives have shown effectiveness against glioma cell lines through modulation of the M phase of the cell cycle and apoptosis induction .

- Case Study : A study involving a related compound demonstrated an 84% yield in anticancer activity against various human cancer cell lines when subjected to in vitro assays . The compound's structural features contribute to its potency and selectivity towards tumor cells.

Antimicrobial Activity

Preliminary data suggest that the compound may also possess antimicrobial properties.

- Research Findings : In vitro studies have shown that similar tetrahydropyrimidine derivatives exhibit activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to its structural components:

- Dimethyl Phenyl Group : Enhances lipophilicity and facilitates membrane permeability.

- Methoxy Phenyl Substituent : Contributes to increased binding affinity to biological targets.

- Sulfanylidene Group : May play a crucial role in the interaction with nucleophilic sites in enzymes or receptors.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including condensation reactions and functional group modifications. Key parameters include:

- Temperature : Optimal yields (75–85%) are achieved at 80–100°C for cyclization steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioamide formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during pyrimidine ring closure . Table 1 : Reaction Optimization Data

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | 90 | ZnCl₂ | 82 |

| Thiolation | THF | 70 | None | 68 |

Q. What analytical techniques are critical for structural validation?

- NMR : and NMR confirm substituent positions (e.g., methoxy groups at δ 3.75 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 439.18) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

Q. How do substituents on the phenyl rings affect reactivity in downstream modifications?

- Electron-donating groups (e.g., 3-methoxy) enhance electrophilic aromatic substitution rates by 30–40% compared to halogens .

- Steric hindrance from 3,5-dimethylphenyl groups reduces nucleophilic attack efficiency at the carboxamide site .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Simulations using AutoDock Vina show strong binding (ΔG = −9.2 kcal/mol) to kinase domains (e.g., EGFR) due to sulfanylidene-thione interactions .

- QM/MM studies : Reveal charge transfer mechanisms between the pyrimidine ring and protein residues (e.g., Lys721) .

Q. How do structural conformations influence pharmacological activity?

- Crystal structure analysis : The tetrahydropyrimidine ring adopts a boat conformation, enabling π-stacking with aromatic residues in enzyme active sites .

- Hydrogen bonding : Intramolecular N–H⋯S bonds stabilize the bioactive conformation, critical for antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-response curves : Non-linear regression models identify EC₅₀ discrepancies due to assay sensitivity variations (e.g., 12.5 µM vs. 25 µM in kinase inhibition) .

- Metabolite profiling : LC-MS/MS detects oxidative metabolites that may interfere with in vitro assays .

Q. How can regioselectivity be controlled in derivatization reactions?

- Protecting groups : Boc protection of the carboxamide directs electrophiles to the C4 position (90% selectivity) .

- Microwave-assisted synthesis : Reduces side-product formation (e.g., <5% diastereomers) during alkylation .

Methodological Challenges

Q. What in vitro assays are suitable for evaluating cytotoxicity?

- MTT assay : IC₅₀ values correlate with mitochondrial dehydrogenase activity (e.g., 48-hour exposure in HeLa cells) .

- Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies early vs. late apoptosis .

Q. How are reaction intermediates characterized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.